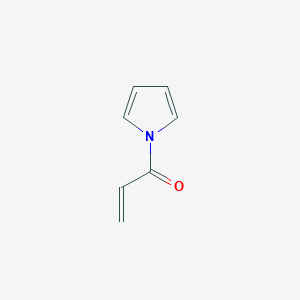

1-Pyrrol-1-ylprop-2-en-1-one

Description

Properties

IUPAC Name |

1-pyrrol-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-7(9)8-5-3-4-6-8/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUBLMHNFABREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Substitution to Enhance Reactivity

The unprotected pyrrole-2-carbaldehyde (1H-pyrrole-2-carbaldehyde) is unreactive in Claisen-Schmidt condensations due to proton exchange at the nitrogen, which destabilizes the reaction intermediate. Successful syntheses require N-protection with groups such as methyl (Me), benzyl (Bn), mesyl (Ms), tosyl (Ts), or tert-butoxycarbonyl (Boc).

Table 1: Optimization of N-Protection Groups for Pyrrole-2-Carbaldehyde

| Entry | Protecting Group | Product Yield (%) |

|---|---|---|

| 1 | H (unprotected) | 0 |

| 2 | Ms | 0 |

| 3 | Ts | 0 |

| 4 | Boc | 0 |

| 5 | Me | 83 |

| 6 | Bn | 40 |

Data adapted from Polat and Aktaş Anıl.

The methyl group (Me) provided the highest yield (83%), attributed to its moderate steric bulk and electronic effects, which stabilize the aldehyde without hindering condensation. Benzyl protection (Bn) yielded 40%, while bulkier groups (Ms, Ts, Boc) completely inhibited the reaction.

Claisen-Schmidt Condensation for Chalcone Formation

Reaction Conditions and Mechanism

The condensation of N-methylpyrrole-2-carbaldehyde (4d) with 1-(2,4,6-trimethoxyphenyl)ethan-1-one (1) in methanol, catalyzed by 50% KOH, proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and dehydration to form the α,β-unsaturated ketone.

General Procedure :

-

Dissolve acetophenone (1 mmol) and N-protected pyrrole-2-carbaldehyde (1.6 mmol) in methanol (10 mL).

-

Add 50% KOH solution (5 mmol) and stir at room temperature for 12–24 hours.

-

Quench with NH₄Cl, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography (EtOAc/hexane) or recrystallization.

Table 2: Yields of Pyrrole-Substituted Chalcones

| Compound | R Group | Yield (%) |

|---|---|---|

| 5 | Me | 83 |

| 6 | Bn | 40 |

| 12 | Bn | 25 |

| 16 | Bn | 25 |

Challenges in Trisubstituted Derivatives

Trisubstituted derivatives (e.g., compound 16) exhibited lower yields (25%) due to steric hindrance during the triple condensation step. Purification complexities increased with larger substituents, necessitating repeated chromatography.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretch appeared at 1670–1605 cm⁻¹, while conjugated C=C vibrations were observed at 1597–1574 cm⁻¹. Pyrrole ring vibrations (C-N, C-C) were detected at 1334–1015 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR : The α- and β-vinylic protons resonated as doublets at δ 7.37–6.70 ppm (J = 15.6–16.2 Hz), confirming the trans (E) configuration. N-methyl groups appeared as singlets at δ 3.66–3.85 ppm.

-

¹³C NMR : Carbonyl carbons were observed at δ 188.6–191.9 ppm, with pyrrole carbons at δ 136.9–129.1 ppm .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrol-1-ylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

1-Pyrrol-1-ylprop-2-en-1-one serves as a crucial building block in organic synthesis, particularly for developing more complex heterocyclic compounds. Its structure allows for diverse reactions, including:

- Oxidation: Can be oxidized to form carboxylic acids using potassium permanganate.

- Reduction: Reduction with sodium borohydride yields corresponding alcohols.

- Substitution Reactions: Electrophilic substitutions can occur at the pyrrole ring, producing various derivatives.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Bromine in acetic acid | Halogenated derivatives |

Biological Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, compounds derived from this structure have shown significant antiproliferative activity against various cancer cell lines, including renal and leukemia cancers. Notably, two specific derivatives demonstrated growth inhibition percentages of -77.10% and -92.13% at a concentration of 10 μM against UO-31 renal cancer cells .

Mechanism of Action

The mechanism involves binding to specific molecular targets such as enzymes and receptors. This interaction can inhibit enzyme activity by blocking substrate access and modulating receptor activity, influencing cellular signaling pathways.

Table 2: Antiproliferative Activity of Derivatives

| Compound ID | Cell Line | Growth Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| 5a | UO-31 | -77.10 | 1.36 |

| 5c | HL-60 | -92.13 | 0.27 |

Industrial Applications

Advanced Materials Production

In industrial settings, this compound is utilized in the production of advanced materials such as conductive polymers and organic semiconductors. Its unique properties facilitate the development of materials with enhanced electrical conductivity and thermal stability.

Case Study 1: Anticancer Screening

A comprehensive screening of various derivatives revealed that compounds based on this compound exhibited superior anticancer properties compared to existing treatments like sunitinib. The derivatives were found to be non-cytotoxic at higher concentrations, indicating their potential for therapeutic use without significant side effects .

Case Study 2: Anti-inflammatory Properties

Another study identified several enone derivatives that exhibited anti-inflammatory effects by inhibiting neutrophilic inflammation markers. Specific modifications to the this compound scaffold enhanced its potency against elastase secretion and superoxide production in human neutrophils .

Mechanism of Action

The mechanism of action of 1-Pyrrol-1-ylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

The benzoyl and phenyl substituents in (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one extend conjugation, which may shift UV-Vis absorption spectra and alter photophysical properties .

Steric Effects :

- 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one exhibits steric hindrance due to dimethyl groups, likely reducing nucleophilic attack at the ketone carbon .

- Pyrrolidine substitution in (2E)-3-(4-nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one introduces a saturated ring, decreasing aromaticity but increasing flexibility .

Biological Activity

1-Pyrrol-1-ylprop-2-en-1-one, also known as a pyrrole derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent, anticancer drug, and enzyme inhibitor, making it a subject of extensive research.

This compound can be synthesized through various methods, including:

- Condensation Reaction : The reaction of pyrrole with acrolein under acidic conditions yields the desired product.

- Organocatalytic Methods : Utilizing organocatalysts like proline facilitates the reaction between pyrrole and α,β-unsaturated carbonyl compounds.

These synthetic routes allow for the production of this compound with good yields and purity, essential for subsequent biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that this compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity, influencing cellular signaling pathways involved in various biological processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi, highlighting its potential as a therapeutic agent in treating infections. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle proteins. Notably, it has shown effectiveness against several cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has been reported to inhibit key enzymes involved in metabolic pathways associated with cancer progression and inflammation. For example, its inhibitory effects on lipoxygenase have been explored, suggesting potential applications in inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,5-Dimethylpyrrole | Substituted Pyrrole | Antimicrobial |

| 3-(4-Methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one | Cinnamoyl-substituted Pyrrole | Anticancer and Antioxidant |

| (E)-3-Benzoyl-pyrrole | Cinnamic Acid Derivative | Antioxidant and Anti-inflammatory |

This table illustrates how structural variations influence biological activity. The presence of additional functional groups can enhance or alter the pharmacological properties of these compounds.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of Staphylococcus aureus and found significant inhibition at low concentrations.

- Cancer Cell Line Studies : In vitro tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers.

- Enzyme Inhibition : Research demonstrated that this compound effectively inhibited lipoxygenase activity by binding to the enzyme's active site, providing insights into its potential use in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Pyrrol-1-ylprop-2-en-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves aldol condensation or Michael addition using pyrrole derivatives and α,β-unsaturated ketones. For example, analogous compounds like 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one were synthesized via Claisen-Schmidt condensation, followed by recrystallization in ethanol for purity . Optimization includes adjusting reaction temperature (70–90°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (e.g., NaOH or piperidine). Monitoring via TLC and controlling moisture levels are critical to avoid side reactions.

- Key Tools : Thin-layer chromatography (TLC), reflux setups, and spectroscopic validation.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions on the pyrrole and enone moieties. For example, vinyl proton signals appear as doublets near δ 6.5–7.5 ppm, while pyrrole protons resonate at δ 6.0–6.8 ppm .

- IR : Stretching frequencies for carbonyl (C=O) groups in enones typically occur at 1650–1750 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Validation : Cross-reference data with structurally similar compounds, such as 1-pyrimidin-2-ylpropan-1-one, to resolve ambiguities .

Q. What are the critical safety protocols when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal : Segregate organic waste (e.g., solvents, unreacted starting materials) and use licensed biohazard disposal services.

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation with the SDS on hand .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites on the enone system.

- Reactivity Trends : Compare activation energies for nucleophilic attack at α,β-unsaturated positions versus pyrrole nitrogen. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using PCM (Polarizable Continuum Model) .

- Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates in DMSO vs. ethanol).

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer :

- Multi-Technique Approach : Combine X-ray crystallography (for unambiguous structural confirmation) with NMR/IR to cross-validate functional groups. For example, single-crystal X-ray diffraction resolved stereochemical ambiguities in 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one derivatives .

- Data Triangulation : Use HRMS to verify molecular formulas and isotopic patterns. If NMR signals overlap, employ 2D techniques (COSY, HSQC) .

Q. What strategies minimize side reactions (e.g., polymerization) during the synthesis of this compound analogs?

- Methodological Answer :

- Temperature Control : Maintain reactions below 100°C to prevent thermal degradation.

- Inhibitors : Add hydroquinone (0.1–1% w/w) to suppress radical-mediated polymerization of the enone system.

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and reduce side-product formation .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for studying this compound’s biological activity?

- Methodological Answer :

- Feasibility : Prioritize in vitro assays (e.g., enzyme inhibition) over complex in vivo models initially.

- Novelty : Investigate understudied targets, such as pyrrole-mediated interactions with kinase enzymes.

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., IC50 determination in cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.